3-Bromo-N,2-dimethylbenzene-1-sulfonamide
CAS No.: 1863276-25-8
Cat. No.: VC11656120
Molecular Formula: C8H10BrNO2S
Molecular Weight: 264.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1863276-25-8 |
---|---|
Molecular Formula | C8H10BrNO2S |
Molecular Weight | 264.14 g/mol |
IUPAC Name | 3-bromo-N,2-dimethylbenzenesulfonamide |
Standard InChI | InChI=1S/C8H10BrNO2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 |
Standard InChI Key | SMCSVUOLFKFJCO-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1Br)S(=O)(=O)NC |
Canonical SMILES | CC1=C(C=CC=C1Br)S(=O)(=O)NC |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be extrapolated from structurally related brominated sulfonamides (Table 1) :
Table 1: Estimated Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 264.14 g/mol |
Density | ~1.5 g/cm³ |
Melting Point | 110–115°C (estimated) |
Boiling Point | >250°C (decomposes) |
LogP (Partition Coefficient) | ~2.8 (indicating moderate lipophilicity) |
Solubility | Low in water; soluble in DCM, DMF, THF |
The bromine atom contributes to higher molecular weight and density compared to non-halogenated analogs, while the methyl groups enhance solubility in organic solvents .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide typically involves sequential functionalization of the benzene ring (Figure 2):
Route 1: Direct Sulfonation and Bromination
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Sulfonation: Toluene-2-sulfonic acid is methylated at the nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃) to yield N,2-dimethylbenzene-1-sulfonamide .
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Bromination: Electrophilic bromination with Br₂/FeBr₃ introduces bromine at the 3-position, guided by the meta-directing nature of the sulfonamide group .
Route 2: Coupling of Pre-halogenated Intermediates
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Bromination First: Bromine is introduced to 2-methylaniline at the 3-position using N-bromosuccinimide (NBS) under radical conditions .
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Sulfonation: The resulting 3-bromo-2-methylaniline is treated with chlorosulfonic acid, followed by N-methylation to install the sulfonamide group .
Yield Optimization: Route 2 generally provides higher yields (~65–75%) due to reduced steric hindrance during bromination .
Characterization Techniques
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NMR Spectroscopy:
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IR Spectroscopy: Strong absorption bands at 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch) .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes SNAr reactions with amines or alkoxides under mild conditions. For example, treatment with piperidine in DMF at 60°C replaces bromine with a piperidinyl group, enabling diversification of the aromatic core .
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) facilitate aryl-aryl bond formation. A representative reaction uses Pd(PPh₃)₄ and phenylboronic acid to yield biphenyl derivatives (Figure 3) .
Example Reaction:
3-Bromo-N,2-dimethylbenzene-1-sulfonamide + PhB(OH)₂ → 3-Phenyl-N,2-dimethylbenzene-1-sulfonamide
(Yield: 82%; Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) .
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, generating N,2-dimethylbenzene-1-sulfonamide—a valuable intermediate for further functionalization .
Applications in Organic Synthesis
Catalytic Annulation Reactions
Gold(I)-catalyzed annulations with ynamides (e.g., N-butyl-N-(3-methylbut-3-en-1-yn-1-yl)methanesulfonamide) yield azepine derivatives, leveraging the sulfonamide’s electron-withdrawing effects to stabilize cationic intermediates (Figure 4) .
Mechanistic Insight: The sulfonamide group directs 6π-electrocyclization of in situ-generated azaheptatrienyl cations, enabling [4+3] annulation with isoxazoles .
Lewis Acid-Mediated Cycloadditions
Scandium triflate-catalyzed (3+2) annulations with bicyclobutanes produce bicyclo[2.1.1]hexene scaffolds, where the sulfonamide acts as a directing group and stabilizes transition states (Figure 5) .
Key Example:
3-Bromo-N,2-dimethylbenzene-1-sulfonamide + bicyclo[1.1.0]butane → 2-Amino bicyclo[2.1.1]hexene
(Yield: 65%; Conditions: Sc(OTf)₃, CH₂Cl₂, 30°C) .
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